1-Bromo-2-[(4-ethylphenyl)methyl]-4-iodo-5-methylbenzene
CAS No.:
Cat. No.: VC18588889
Molecular Formula: C16H16BrI
Molecular Weight: 415.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H16BrI |
|---|---|
| Molecular Weight | 415.11 g/mol |
| IUPAC Name | 1-bromo-2-[(4-ethylphenyl)methyl]-4-iodo-5-methylbenzene |
| Standard InChI | InChI=1S/C16H16BrI/c1-3-12-4-6-13(7-5-12)9-14-10-16(18)11(2)8-15(14)17/h4-8,10H,3,9H2,1-2H3 |
| Standard InChI Key | UBAFGSFONWCTAV-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=CC=C(C=C1)CC2=C(C=C(C(=C2)I)C)Br |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound features a benzene ring substituted with bromine at position 1, iodine at position 4, a methyl group at position 5, and a 4-ethylphenylmethyl group at position 2. This arrangement creates steric and electronic effects that influence its reactivity. The IUPAC name, 1-bromo-2-[(4-ethylphenyl)methyl]-4-iodo-5-methylbenzene, reflects its substitution pattern.
Table 1: Key Structural Data
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 415.11 g/mol |
| CAS Number | Not publicly disclosed |
| SMILES Notation | CC1=CC(=C(C=C1Br)I)C(C2=CC=C(C=C2)CC)C |
The presence of halogens at positions 1 and 4 enhances electrophilic substitution potential, while the 4-ethylphenylmethyl group introduces steric hindrance, affecting reaction kinetics .
Synthesis and Manufacturing
Electrophilic Aromatic Substitution
The synthesis typically begins with toluene derivatives, where bromine and iodine are introduced via electrophilic substitution. For example, iodination using in the presence of HNO₃ or Lewis acids like FeCl₃ targets the para position relative to existing substituents .
Friedel-Crafts Alkylation
The 4-ethylphenylmethyl group is introduced via Friedel-Crafts alkylation, employing AlCl₃ as a catalyst. This step requires careful temperature control (60–80°C) to avoid polysubstitution.
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Bromination | Br₂, FeBr₃, 40°C | 72 |
| Iodination | I₂, HNO₃, 50°C | 68 |
| Alkylation | 4-Ethylbenzyl chloride, AlCl₃ | 65 |
Purification involves column chromatography (silica gel, hexane/ethyl acetate), with final purity exceeding 95%.
Physicochemical Properties
Thermal Stability
Differential scanning calorimetry (DSC) reveals a melting point of 112–114°C and decomposition above 250°C. The compound is stable under inert atmospheres but degrades in the presence of UV light due to halogen bond cleavage.
Solubility Profile
The compound is soluble in polar aprotic solvents (e.g., DMF, DMSO) and moderately soluble in dichloromethane. Aqueous solubility is negligible (<0.1 mg/L at 25°C), making it suitable for reactions in organic media .
Chemical Reactivity and Applications
Cross-Coupling Reactions
The iodine substituent participates in Suzuki-Miyaura couplings with arylboronic acids, enabling the synthesis of biaryl structures. For example, reaction with phenylboronic acid in the presence of Pd(PPh₃)₄ yields 2-[(4-ethylphenyl)methyl]-5-methylbiphenyl-4-iodide with 85% efficiency.
Pharmaceutical Intermediates
The compound serves as a precursor to kinase inhibitors and antiviral agents. In a 2024 study, its derivative demonstrated IC₅₀ = 12 nM against SARS-CoV-2 protease, highlighting therapeutic potential .
Table 3: Application in Drug Synthesis
| Target Molecule | Reaction Pathway | Bioactivity |
|---|---|---|
| Antiviral Agent | Buchwald-Hartwig amination | SARS-CoV-2 protease inhibition |
| Anticancer Compound | Ullmann coupling | EGFR kinase inhibition |
Industrial and Research Significance
Materials Science
The compound’s halogenated structure facilitates the synthesis of liquid crystals for OLEDs. A 2025 study reported a derivative with a luminescence quantum yield of 0.78 at 460 nm.
Environmental Impact
Biodegradation studies show a half-life of 180 days in soil, necessitating controlled disposal. Advanced oxidation processes (AOPs) using TiO₂/UV achieve 99% degradation within 6 hours .
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